molecular formula C23H23NO7S B1264132 alisiaquninone C

alisiaquninone C

Cat. No. B1264132
M. Wt: 457.5 g/mol
InChI Key: SFWTYJIXVMNTBL-ODAXIHTASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alisiaquninone C is an organic heterohexacyclic compound that is isolated from New Caledonian deep water sponge and exhibits antiplasmodial properties. It has a role as a metabolite and an antiplasmodial drug. It is an organic heterohexacyclic compound, a secondary amine, a cyclic hemiketal, a sulfone and a member of p-quinones. It derives from an alisiaquinone A.

Scientific Research Applications

Anti-Malarial Activity

Alisiaquninone C, identified in a New Caledonian deep water sponge, has shown notable anti-malarial properties. It exhibits submicromolar activity against Plasmodium falciparum, a parasite responsible for malaria, and demonstrates a competitive selectivity index among different plasmodial strains. This activity is linked to its action on two key enzymatic targets important for malaria control: the plasmodial kinase Pfnek-1 and a protein farnesyl transferase (Desoubzdanne et al., 2008).

properties

Product Name

alisiaquninone C

Molecular Formula

C23H23NO7S

Molecular Weight

457.5 g/mol

IUPAC Name

(1S,17R,20S,24S)-17-hydroxy-1,20-dimethyl-10,10-dioxo-18-oxa-10λ6-thia-7-azahexacyclo[15.6.1.02,15.04,13.06,11.020,24]tetracosa-2(15),3,6(11),13-tetraene-5,12,16-trione

InChI

InChI=1S/C23H23NO7S/c1-21-4-3-5-22(2)14-9-12-11(8-13(14)19(27)23(28,20(21)22)31-10-21)17(26)18-15(16(12)25)24-6-7-32(18,29)30/h8-9,20,24,28H,3-7,10H2,1-2H3/t20-,21-,22-,23+/m1/s1

InChI Key

SFWTYJIXVMNTBL-ODAXIHTASA-N

Isomeric SMILES

C[C@]12CCC[C@]3([C@@H]1[C@](C(=O)C4=C3C=C5C(=C4)C(=O)C6=C(C5=O)NCCS6(=O)=O)(OC2)O)C

Canonical SMILES

CC12CCCC3(C1C(C(=O)C4=C3C=C5C(=C4)C(=O)C6=C(C5=O)NCCS6(=O)=O)(OC2)O)C

synonyms

alisiaquinone C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alisiaquninone C
Reactant of Route 2
alisiaquninone C
Reactant of Route 3
alisiaquninone C
Reactant of Route 4
alisiaquninone C
Reactant of Route 5
alisiaquninone C
Reactant of Route 6
alisiaquninone C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.